Cas no 1337405-01-2 (3-chloro-2-(piperidin-2-yl)phenol)

3-Chloro-2-(piperidin-2-yl)phenol is a versatile chemical intermediate featuring a phenol core substituted with a chloro group at the 3-position and a piperidinyl moiety at the 2-position. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the piperidine ring contributes to basicity and conformational flexibility, facilitating further functionalization. Its well-defined stereochemistry and stability under standard conditions ensure consistent performance in complex reactions. The compound is particularly useful in the development of bioactive molecules, serving as a key precursor for ligands, catalysts, and pharmacophores. Suitable for controlled environments, it requires handling with appropriate safety measures.
3-chloro-2-(piperidin-2-yl)phenol structure
1337405-01-2 structure
Product name:3-chloro-2-(piperidin-2-yl)phenol
CAS No:1337405-01-2
MF:C11H14ClNO
MW:211.687962055206
CID:6192587
PubChem ID:129996385

3-chloro-2-(piperidin-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2-(piperidin-2-yl)phenol
    • EN300-1983772
    • 1337405-01-2
    • Inchi: 1S/C11H14ClNO/c12-8-4-3-6-10(14)11(8)9-5-1-2-7-13-9/h3-4,6,9,13-14H,1-2,5,7H2
    • InChI Key: IXZKDANDOGZACK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C1CCCCN1)O

Computed Properties

  • Exact Mass: 211.0763918g/mol
  • Monoisotopic Mass: 211.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.3Ų

3-chloro-2-(piperidin-2-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983772-1.0g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
1g
$1485.0 2023-06-02
Enamine
EN300-1983772-10.0g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
10g
$6390.0 2023-06-02
Enamine
EN300-1983772-0.1g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
0.1g
$1307.0 2023-09-16
Enamine
EN300-1983772-2.5g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
2.5g
$2912.0 2023-09-16
Enamine
EN300-1983772-0.05g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
0.05g
$1247.0 2023-09-16
Enamine
EN300-1983772-0.5g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
0.5g
$1426.0 2023-09-16
Enamine
EN300-1983772-0.25g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
0.25g
$1366.0 2023-09-16
Enamine
EN300-1983772-10g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
10g
$6390.0 2023-09-16
Enamine
EN300-1983772-5g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
5g
$4309.0 2023-09-16
Enamine
EN300-1983772-5.0g
3-chloro-2-(piperidin-2-yl)phenol
1337405-01-2
5g
$4309.0 2023-06-02

3-chloro-2-(piperidin-2-yl)phenol Related Literature

Additional information on 3-chloro-2-(piperidin-2-yl)phenol

Introduction to 3-chloro-2-(piperidin-2-yl)phenol (CAS No. 1337405-01-2) and Its Emerging Applications in Chemical Biology

3-chloro-2-(piperidin-2-yl)phenol, identified by the chemical abstracts service number 1337405-01-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the class of phenolic derivatives substituted with a piperidine ring, which confers distinct chemical and biological characteristics that make it a valuable scaffold for drug discovery and molecular research.

The molecular structure of 3-chloro-2-(piperidin-2-yl)phenol consists of a phenol core substituted with a chlorine atom at the 3-position and a piperidine moiety linked at the 2-position. This arrangement introduces both electrophilic and nucleophilic sites, enabling diverse interactions with biological targets. The presence of the piperidine ring enhances solubility and bioavailability, which are critical factors in pharmaceutical development. Furthermore, the chlorine substituent can participate in various chemical reactions, such as nucleophilic aromatic substitution, allowing for further functionalization and derivatization.

In recent years, 3-chloro-2-(piperidin-2-yl)phenol has been explored for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Preclinical studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a promising candidate for therapeutic intervention. For instance, research indicates that it may interfere with the activity of Janus kinases (JAKs), which are implicated in autoimmune disorders and inflammatory responses. The precise mechanism of action remains an area of active investigation, but preliminary data suggest that the compound’s ability to disrupt signaling cascades could lead to novel therapeutic strategies.

The integration of computational chemistry and high-throughput screening has accelerated the discovery of bioactive molecules like 3-chloro-2-(piperidin-2-yl)phenol. Advanced molecular modeling techniques have been employed to predict binding affinities and optimize lead compounds for better pharmacokinetic profiles. These computational approaches have revealed that modifications to the piperidine ring can significantly enhance binding affinity to target proteins. Such insights have guided synthetic chemists in designing analogs with improved efficacy and reduced toxicity.

One notable application of 3-chloro-2-(piperidin-2-yl)phenol is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and dysregulation of their activity is often associated with diseases such as cancer. By targeting specific kinases, this compound has shown promise in preclinical models as a potential anti-cancer agent. The ability of 3-chloro-2-(piperidin-2-yl)phenol to selectively inhibit certain kinases without affecting others is a testament to its structural versatility and fine-tuned interactions with biological targets.

Another area where 3-chloro-2-(piperidin-2-yl)phenol has been extensively studied is its role in neuroprotective therapies. Oxidative stress and inflammation are key pathological features of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). Research suggests that this compound may mitigate these pathological processes by inhibiting reactive oxygen species (ROS) production and modulating inflammatory cytokine release. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug development.

The synthesis of 3-chloro-2-(piperidin-2-yl)phenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated phenols and piperidine derivatives, followed by functional group transformations such as chlorination or hydroxylation. Recent advances in green chemistry have also influenced the synthesis of this compound, with efforts focused on minimizing waste and using sustainable reagents.

Evaluation of 3-chloro-2-(piperidin-2-yl)phenol in cellular assays has provided valuable insights into its biological activity. Microplate-based assays have been used to assess its effects on cell proliferation, apoptosis, and migration, which are critical parameters in assessing its potential as an anti-cancer agent. Moreover, high-content imaging techniques have allowed researchers to visualize intracellular interactions at subcellular levels, providing a more comprehensive understanding of its mechanism of action.

The pharmacokinetic properties of 3-chloro-2-(piperidin-2-yl)phenol have been carefully evaluated through in vitro and in vivo studies. These studies have revealed that the compound exhibits moderate oral bioavailability and favorable metabolic stability, suggesting its potential for clinical translation. However, challenges remain regarding its solubility and distribution within biological systems, which may necessitate formulation strategies to enhance its therapeutic efficacy.

In conclusion,3-chloro-2-(piperidin-2-y l )phenol (CAS No. 1337405 - 01 - 2 ) represents a promising scaffold for drug discovery with applications spanning multiple therapeutic areas . Its unique structural features , coupled with emerging evidence from preclinical studies , position it as a valuable compound for further investigation . As research continues , additional insights into its mechanisms of action , pharmacological profiles , and synthetic pathways will undoubtedly expand its potential utility in chemical biology .

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